Yangonin

Catalog No.
S622883
CAS No.
500-62-9
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yangonin

CAS Number

500-62-9

Product Name

Yangonin

IUPAC Name

4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+

InChI Key

XLHIYUYCSMZCCC-VMPITWQZSA-N

Synonyms

4-Methoxy-6-(p-methoxystyryl)-2H-pyran-2-one, yangonin

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC

Treatment of Inflammatory Osteoporosis

    Specific Scientific Field: Inflammopharmacology

    Summary of the Application: Yangonin, an anti-inflammatory agent, has been presented for inhibiting osteoclasts and relieving inflammatory osteoporosis through down-regulating inflammatory factors

    Methods of Application or Experimental Procedures: A model of macrophage inflammation was established to verify the anti-inflammatory effect of yangonin. The inhibitory effect of yangonin on osteoclasts was detected by tartrate-resistant acid phosphatase (TRAP) staining, Western blotting, and quantitative real-time PCR (qRT-PCR). .

    Results or Outcomes: Yangonin was found to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK), and nuclear factor-activated T-cell 1 (NFATc1). It was demonstrated that yangonin could suppress the function of inflammatory cytokines in osteoclast differentiation and reporting, wherein NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways were involved. .

  • Origin: Yangonin is a naturally occurring kavalactone found in the roots of Piper methysticum [].
  • Significance: Yangonin is one of the most abundant kavalactones in kava and is being investigated for its potential contributions to the anxiolytic and other pharmacological effects of kava [].

Molecular Structure Analysis

Yangonin's structure features a unique combination of functional groups:

  • A central 2H-pyran-2-one ring (a six-membered ring with an oxygen and a carbonyl group) [].
  • Two methoxy groups (CH3O) attached to the ring, potentially influencing its solubility and interaction with other molecules [].
  • An (E)-2-(4-methoxyphenyl)ethen-1-yl group, introducing an aromatic ring and a double bond, which may contribute to its biological activity [].

The presence of these functional groups suggests potential for hydrogen bonding and interactions with various biomolecules.


Chemical Reactions Analysis

  • Biosynthesis: Yangonin is likely synthesized by the kava plant through a polyketide pathway, a common route for many plant-derived aromatic compounds [].
  • Decomposition: Kavalactones, including yangonin, may degrade over time, especially under heat, light, or alkaline conditions.

Physical Description

Solid

XLogP3

2.7

Melting Point

156.0 °C
153-154°C

UNII

R970U49V3C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

500-62-9

Wikipedia

Yangonin

Dates

Modify: 2023-08-15

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